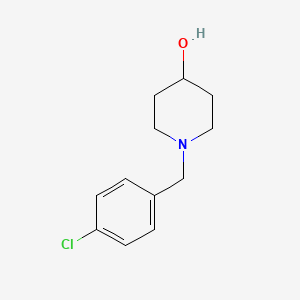
1-(4-Chloro-benzyl)-piperidin-4-ol
Vue d'ensemble
Description
1-(4-Chloro-benzyl)-piperidin-4-ol (CBP) is a small organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. CBP is a synthetic compound that is used in a variety of research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
1-(4-Chloro-benzyl)-piperidin-4-ol derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents. For instance, certain derivatives showed marked and significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential for development as antidementia agents (Sugimoto et al., 1990).
Synthesis of Pharmaceuticals
The compound has been used as a building block in the synthesis of various pharmacologically interesting compounds. Its reactivity with purines in a basic medium has led to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of potential pharmaceutical interest (Rodríguez-Franco & Fernández-Bachiller, 2002).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a derivative, have been extensively studied. Investigations using FT-IR, FT-Raman, UV-Vis, and NMR techniques, along with Density Functional Theory (DFT) calculations, have provided insights into its structural features, electronic properties, and reactivity (Janani et al., 2020).
Structural and Reactivity Studies
The crystal structure, spectroscopic characteristics, and theoretical calculations of various derivatives have been extensively studied to understand their reactivity and potential applications in organic synthesis and pharmacology (Various authors, 2003-2021).
Antimicrobial Activity
Some derivatives of 1-(4-Chloro-benzyl)-piperidin-4-ol have been evaluated for antimicrobial activity against various pathogens, indicating their potential use in combating microbial infections (Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMRQOXAAGFNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-benzyl)-piperidin-4-ol | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

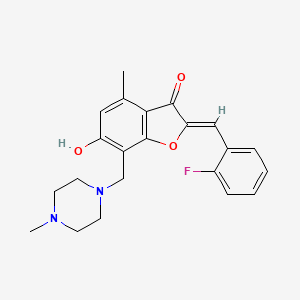

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
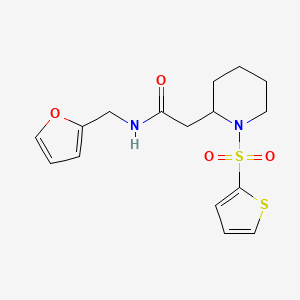
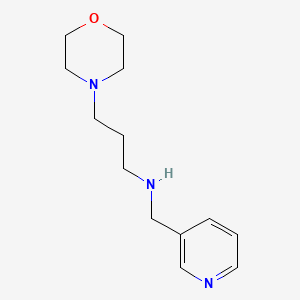
![2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2656052.png)
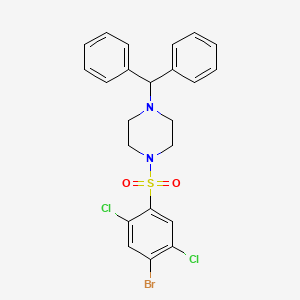
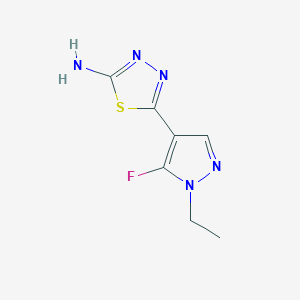
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2656056.png)

![7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656059.png)
![(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride](/img/structure/B2656060.png)
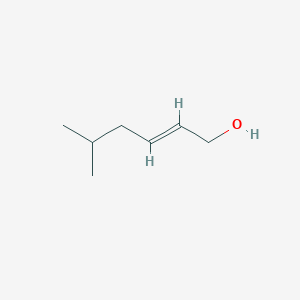
![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)